

An In-depth Technical Guide to the Melting Point of 3-Phenanthrenecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Phenanthrenecarboxylic acid

Cat. No.: B189141

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of **3-phenanthrenecarboxylic acid**, a crucial physical property for its application in research and development. This document moves beyond a simple statement of the melting point to delve into the methodology of its determination, the factors influencing it, and its significance in ensuring the compound's purity and suitability for various applications, including drug development.

Introduction: The Significance of a Melting Point

3-Phenanthrenecarboxylic acid, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, serves as a valuable building block in organic synthesis. Its precise physical properties are critical for its effective use. Among these, the melting point is a fundamental characteristic that provides a quick and reliable indication of purity.^{[1][2]} In the pharmaceutical industry, melting point determination is a key analytical method for verifying the purity and chemical structure of a compound and is widely used in the quality control of pharmaceutical products.^[1] A sharp and well-defined melting point range is indicative of a pure compound, while a depressed and broad melting range suggests the presence of impurities.^{[2][3]} This phenomenon, known as melting point depression, is a cornerstone of purity assessment in chemistry.^[3]

Physicochemical Properties of 3-Phenanthrenecarboxylic Acid

A summary of the key physicochemical properties of **3-phenanthrenecarboxylic acid** is presented below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₀ O ₂	ECHEMI
Molecular Weight	222.24 g/mol	ECHEMI
CAS Number	7470-14-6	ECHEMI
Appearance	Pale Yellow Solid	Pharmaffiliates
Melting Point	269 °C	[4]
Melting Point	266-268 °C	CAS Common Chemistry

Experimental Determination of Melting Point

The accurate determination of the melting point of **3-phenanthrenecarboxylic acid** requires a meticulous experimental approach. The capillary method is a widely accepted and reliable technique.

Principle

The capillary method involves heating a small, powdered sample of the substance in a sealed capillary tube and observing the temperature at which the solid transitions to a liquid. Pure crystalline substances exhibit a sharp melting point, typically within a narrow range of 0.5-1°C. [5]

Experimental Workflow

The following diagram illustrates the key steps in determining the melting point of **3-phenanthrenecarboxylic acid** using a standard melting point apparatus.

[Click to download full resolution via product page](#)

Caption: A flowchart detailing the key stages of melting point determination.

Detailed Step-by-Step Protocol

- Sample Preparation:
 - Ensure the **3-phenanthrenecarboxylic acid** sample is completely dry, as moisture can depress the melting point.
 - Using a mortar and pestle, carefully grind a small amount of the crystalline sample into a fine powder. This ensures uniform heat distribution.
 - Tap the open end of a capillary tube into the powder until a small amount of the sample enters the tube.
 - Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.
- Melting Point Measurement:
 - Place the packed capillary tube into the sample holder of the melting point apparatus.
 - Set the initial heating rate to a rapid setting to quickly approach the expected melting point (around 250°C).
 - Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
 - Carefully observe the sample through the magnifying lens.
 - Record the temperature at which the first droplet of liquid is visible. This is the lower limit of the melting range.
 - Continue to heat slowly and record the temperature at which the last solid crystal melts. This is the upper limit of the melting range.
- Data Interpretation:
 - The recorded temperature range is the melting point of the sample.

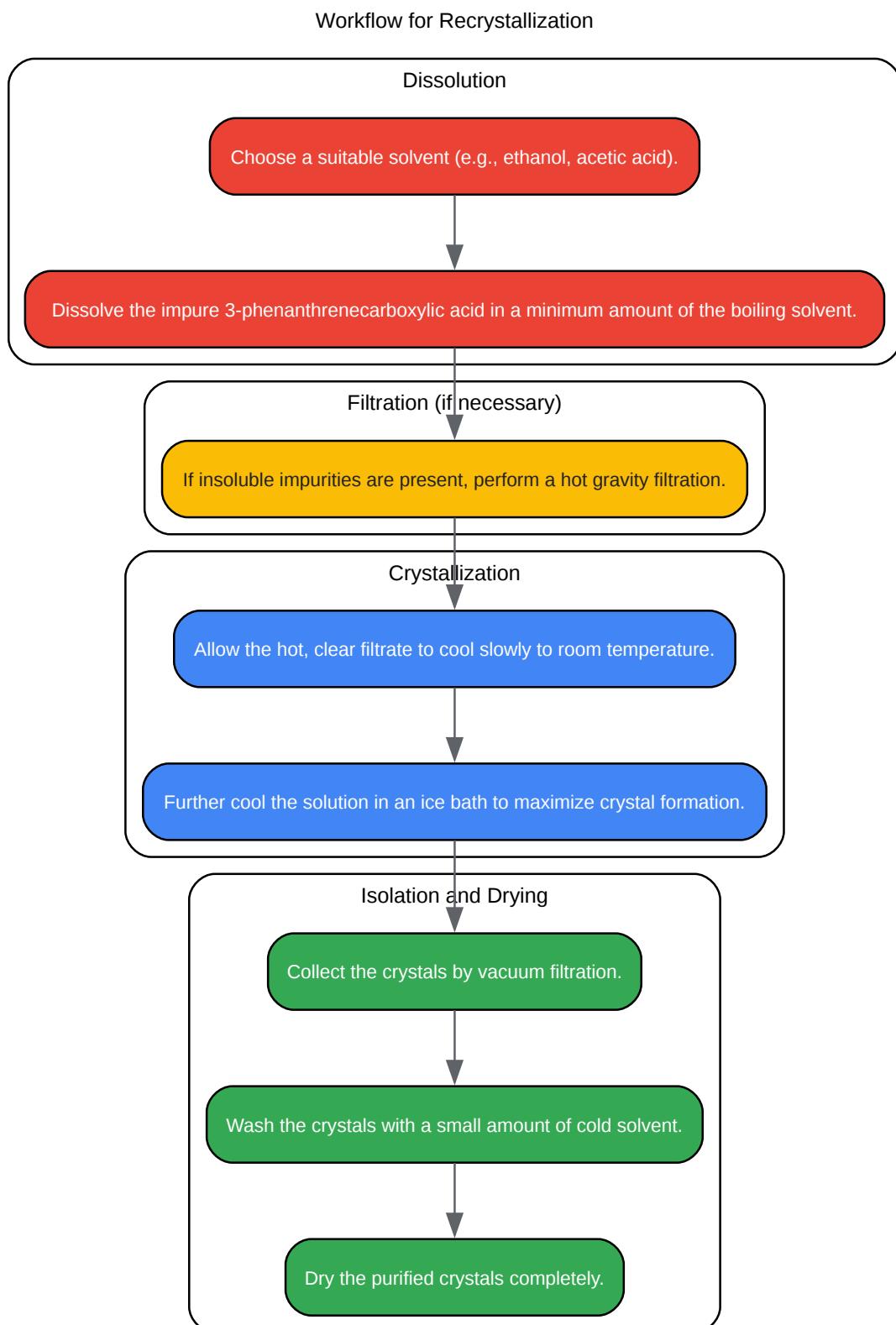
- For a highly pure sample of **3-phenanthrenecarboxylic acid**, this range should be narrow (e.g., 268-269°C) and in close agreement with the literature values.
- A broad melting range (greater than 2°C) and a lower melting point indicate the presence of impurities.

Factors Influencing the Melting Point of 3-Phenanthrenecarboxylic Acid

Several factors can influence the observed melting point of **3-phenanthrenecarboxylic acid**.

- Purity: As previously discussed, impurities disrupt the crystal lattice of the compound, leading to a lower and broader melting range.^{[2][3]} This is the most significant factor affecting the melting point.
- Crystalline Form (Polymorphism): Organic molecules can sometimes crystallize in different forms, known as polymorphs. Each polymorph will have a unique crystal lattice and, consequently, a different melting point. While specific polymorphic studies on **3-phenanthrenecarboxylic acid** are not widely reported, it is a phenomenon to be aware of for crystalline organic compounds.
- Intermolecular Forces: The relatively high melting point of **3-phenanthrenecarboxylic acid** can be attributed to strong intermolecular forces. As an aromatic carboxylic acid, it can form hydrogen-bonded dimers, which significantly increases the energy required to break the crystal lattice.^[6] The planar structure of the phenanthrene ring also allows for efficient packing in the crystal lattice, maximizing van der Waals interactions.^[7]
- Heating Rate: An excessively rapid heating rate during the measurement can lead to an artificially high and broad melting point range, as there is insufficient time for heat to be uniformly transferred to the sample.

Purification by Recrystallization


To obtain a pure sample of **3-phenanthrenecarboxylic acid** with a sharp melting point, recrystallization is the preferred method of purification.

Principle of Recrystallization

Recrystallization is a purification technique for solid compounds based on their differential solubility in a particular solvent at different temperatures.^[8] The ideal solvent will dissolve the compound readily at its boiling point but poorly at room temperature or below. Impurities are either much more soluble in the solvent (and remain in the mother liquor upon cooling) or are insoluble and can be removed by hot filtration.^[9]

Recrystallization Workflow

The following diagram outlines the general workflow for the recrystallization of **3-phenanthrenecarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the process of purification by recrystallization.

Detailed Step-by-Step Protocol for Recrystallization

- Solvent Selection: Choose a solvent in which **3-phenanthrenecarboxylic acid** is highly soluble at elevated temperatures and sparingly soluble at room temperature. Ethanol or acetic acid are often suitable choices.
- Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling, with gentle swirling. Continue adding small portions of the boiling solvent until the solid just dissolves. Using the minimum amount of solvent is key to maximizing the yield.[10]
- Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves filtering the boiling solution through a fluted filter paper in a pre-heated funnel. This step should be done quickly to prevent premature crystallization in the funnel.
- Crystallization: Allow the clear, hot filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to induce further crystallization.
- Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.
- Drying: Dry the crystals thoroughly to remove any remaining solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
- Purity Confirmation: Determine the melting point of the recrystallized product. A sharp melting point, consistent with the literature value, indicates successful purification.

Safety and Handling

3-Phenanthrenecarboxylic acid should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for **3-phenanthrenecarboxylic acid** should always be consulted, general precautions for related aromatic compounds apply.

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes.
 - Ingestion: If swallowed, rinse mouth and seek medical advice.
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For detailed safety information, refer to the Safety Data Sheet for **3-Phenanthrenecarboxylic acid**.[\[11\]](#)

Conclusion

The melting point of **3-phenanthrenecarboxylic acid** is a critical parameter that extends beyond a mere physical constant. It is a powerful indicator of purity, a guide for purification processes, and a key piece of data for the characterization of this important chemical compound. For researchers and professionals in drug development and materials science, a thorough understanding and accurate determination of the melting point are essential for ensuring the quality, reliability, and reproducibility of their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 3-phenanthrene carboxylic acid [stenutz.eu]
- 5. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 6. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. mt.com [mt.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Melting Point of 3-Phenanthrenecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189141#3-phenanthrenecarboxylic-acid-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com